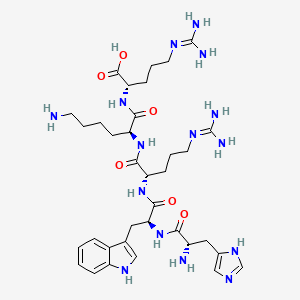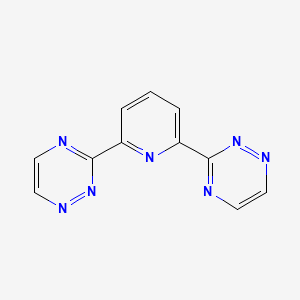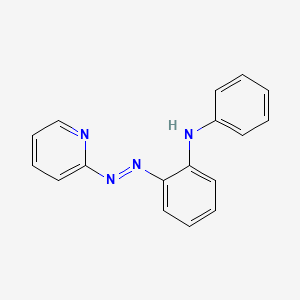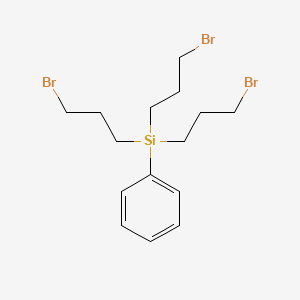
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C9H8F4O2. It is a derivative of benzene, where a methoxy group and a tetrafluoroethoxy group are attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1-methoxybenzene with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene. The reaction can be represented as follows:
1-Methoxybenzene+1,1,2,2-TetrafluoroethanolCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation or chromatography is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and tetrafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated or aminated derivatives, while oxidation can produce quinones.
科学的研究の応用
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to changes in the activity of these molecular targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both methoxy and tetrafluoroethoxy groups, which impart distinct chemical and physical properties
特性
CAS番号 |
478282-30-3 |
|---|---|
分子式 |
C9H8F4O2 |
分子量 |
224.15 g/mol |
IUPAC名 |
1-methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C9H8F4O2/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
InChIキー |
DTBRXBGOZZAOLV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)
